An In-Depth Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Sources, Distribution, and Analysis
An In-Depth Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the hydroxycinnamoyl-quinic acid (HCQA) family, is a phenolic compound of significant interest in the fields of phytochemistry, pharmacology, and drug development. As an ester of p-coumaric acid and quinic acid, it serves as a key intermediate in the biosynthesis of chlorogenic acid, a widely studied natural product with diverse biological activities. The distribution of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant kingdom is extensive, and its presence in various dietary sources makes it a relevant compound for human health research. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, analytical protocols, and its role in plant metabolic pathways.
Natural Sources and Distribution
trans-5-O-(4-coumaroyl)-D-quinic acid has been identified in a variety of plant species, often alongside its isomers (3- and 4-O-p-coumaroylquinic acid) and other related phenolic compounds. Its distribution varies significantly between plant species and even between different parts of the same plant.
Key Natural Sources:
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Fruits: Notably abundant in the Prunus genus, including plums (Prunus domestica and Prunus salicina) and sweet cherries (Prunus avium). It is also found in apples (Malus domestica) and pears.
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Vegetables: Chicory (Cichorium intybus) is a well-documented source of this compound, with its presence reported in both leaves and roots.
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Herbal Plants: Tribulus terrestris has been shown to contain various p-coumaroylquinic acid derivatives, including the trans-5-O- isomer.
The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid can be influenced by factors such as plant variety, maturity stage, growing conditions, and post-harvest handling.
Quantitative Data
The following tables summarize the quantitative data for p-coumaroylquinic acid isomers found in various natural sources. It is important to note that many studies quantify isomers collectively or may not differentiate between them.
Table 1: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Prunus Species
| Plant Species | Cultivar/Variety | Plant Part | 3-p-CQA (mg/100g FW) | 4-p-CQA (mg/100g FW) | 5-p-CQA (mg/100g FW) | Total p-CQAs (mg/100g FW) | Reference |
| Prunus salicina | 'Angeleno' | Flesh | 0.1 - 1.0 | 0.5 - 2.5 | ND - 0.5 | - | [1] |
| Prunus domestica | 'Stanley' | Flesh | 0.2 - 1.5 | 0.8 - 3.0 | ND - 0.8 | - | [1] |
| Prunus avium | 'Sweetheart' | Fruit | - | - | - | 5.0 - 15.0 | [1] |
ND: Not Detected, FW: Fresh Weight, p-CQA: p-coumaroylquinic acid
Table 2: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Other Plant Species
| Plant Species | Plant Part | 3-p-CQA (mg/g DW) | 4-p-CQA (mg/g DW) | 5-p-CQA (mg/g DW) | Total p-CQAs (mg/g DW) | Reference |
| Cichorium intybus | Leaves | 0.1 - 0.5 | 0.2 - 1.0 | 0.1 - 0.8 | - | |
| Tribulus terrestris | Aerial Parts | - | - | Present | - | [2] |
DW: Dry Weight
Biosynthetic Pathway
trans-5-O-(4-coumaroyl)-D-quinic acid is a key intermediate in the phenylpropanoid pathway, leading to the synthesis of chlorogenic acid (5-O-caffeoylquinic acid). The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.
Caption: Biosynthesis of Chlorogenic Acid via trans-5-O-(4-coumaroyl)-D-quinic acid.
Experimental Protocols
The extraction, isolation, and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid from plant matrices require a systematic approach to ensure accuracy and reproducibility.
Extraction of Phenolic Compounds
Objective: To extract a broad range of phenolic compounds, including HCQAs, from the plant material.
Methodology:
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Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.
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Solvent Extraction:
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Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
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Add 10 mL of 80% aqueous methanol (v/v).
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Vortex the mixture for 1 minute.
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Sonication in an ultrasonic bath for 30 minutes at room temperature.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process on the pellet twice more.
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Pool the supernatants and evaporate the solvent under reduced pressure at 40°C.
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Redissolve the dried extract in a known volume of 50% methanol for further analysis.
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Isolation by Preparative HPLC
Objective: To isolate pure trans-5-O-(4-coumaroyl)-D-quinic acid from the crude extract for structural elucidation and bioactivity studies.
Methodology:
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Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable for preparative scale separation.
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
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Gradient Program: Start with 5% B, increasing to 30% B over 40 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
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Flow Rate: Typically 10-20 mL/min for a preparative column of this size.
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Detection: UV detection at 310 nm, the characteristic absorbance maximum for p-coumaric acid derivatives.
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Fraction Collection: Collect fractions corresponding to the peak of interest based on retention time, which should be predetermined using an analytical scale HPLC with a standard if available.
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Purity Analysis: The purity of the isolated fraction should be confirmed by analytical HPLC-DAD and LC-MS.
Quantification by UPLC-MS/MS
Objective: To accurately quantify the concentration of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant extract.
Methodology:
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Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
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Column: A reversed-phase C18 UPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
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Gradient Program: A typical gradient would start at 5% B and increase to 50% B over a short run time (e.g., 5-10 minutes).
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Flow Rate: 0.3 - 0.5 mL/min.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for trans-5-O-(4-coumaroyl)-D-quinic acid. The precursor ion [M-H]⁻ is m/z 337. Characteristic product ions include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).
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Quantification: Generate a calibration curve using a certified reference standard of trans-5-O-(4-coumaroyl)-D-quinic acid.
Caption: General workflow for the analysis of trans-5-O-(4-coumaroyl)-D-quinic acid.
Role in Plant Signaling
While trans-5-O-(4-coumaroyl)-D-quinic acid is primarily recognized as a metabolic intermediate, its precursor, p-coumaric acid, and other phenylpropanoids are known to be involved in plant responses to both biotic and abiotic stress. These compounds can accumulate in response to stressors and contribute to the plant's defense mechanisms. The phenylpropanoid pathway is a crucial component of the plant's stress response system.
Caption: Phenylpropanoid pathway in plant stress response.
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, particularly in fruits of the Prunus genus. Its role as a precursor to chlorogenic acid underscores its metabolic importance. The methodologies outlined in this guide provide a framework for the accurate extraction, isolation, and quantification of this compound, which is essential for further research into its potential pharmacological activities. Understanding the natural sources and analytical chemistry of trans-5-O-(4-coumaroyl)-D-quinic acid is a critical step in unlocking its potential for drug development and human health applications.
References
- 1. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
